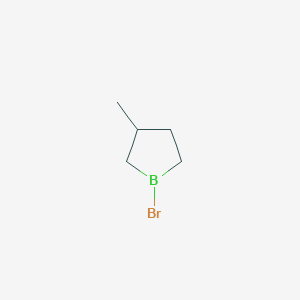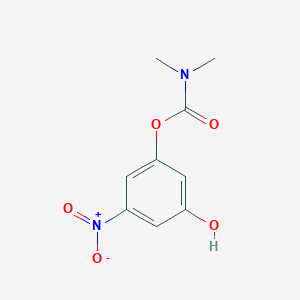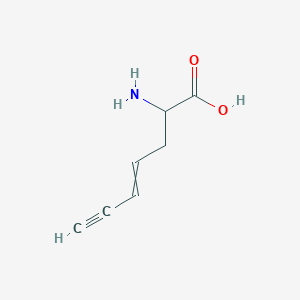
2-Aminohept-4-EN-6-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminohept-4-en-6-ynoic acid: is an organic compound with the molecular formula C₇H₉NO₂ It is characterized by the presence of an amino group, an alkene, and an alkyne functional group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminohept-4-en-6-ynoic acid typically involves multi-step organic reactions. One common method is the alkylation of propargylamine with an appropriate alkene precursor, followed by subsequent functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminohept-4-en-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Aminohept-4-en-6-ynoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 2-aminohept-4-en-6-ynoic acid involves its interaction with specific molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with target biomolecules, potentially inhibiting their function. This mechanism is particularly relevant in its potential anticancer activity, where it may interfere with cellular processes critical for tumor growth and survival.
Comparación Con Compuestos Similares
2-Aminohept-4-ynoic acid: Lacks the alkene group, making it less reactive in certain chemical reactions.
2-Aminohex-4-en-6-ynoic acid: Has a shorter carbon chain, affecting its physical and chemical properties.
2-Aminohept-4-en-5-ynoic acid:
Propiedades
Número CAS |
18941-92-9 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
2-aminohept-4-en-6-ynoic acid |
InChI |
InChI=1S/C7H9NO2/c1-2-3-4-5-6(8)7(9)10/h1,3-4,6H,5,8H2,(H,9,10) |
Clave InChI |
CHXSDCXDWAXIBR-UHFFFAOYSA-N |
SMILES canónico |
C#CC=CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


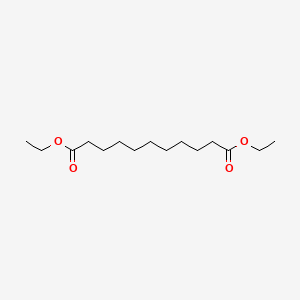
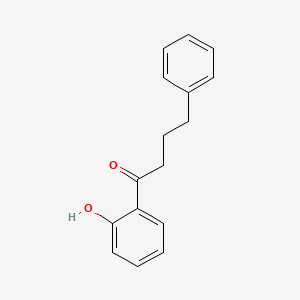


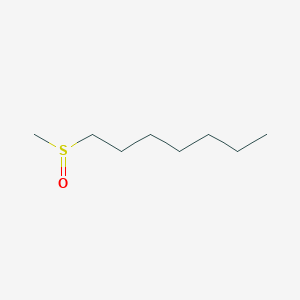
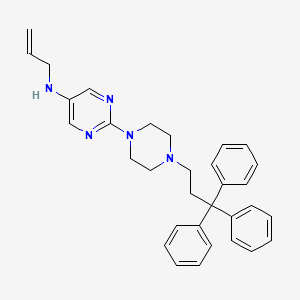


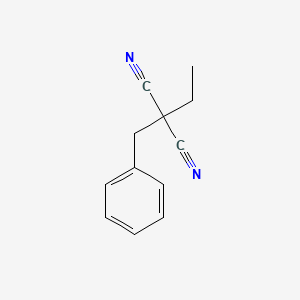

![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
